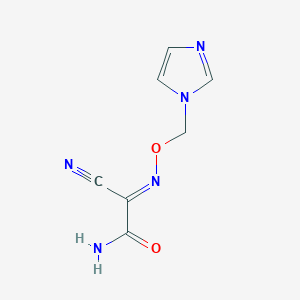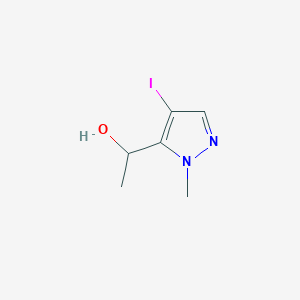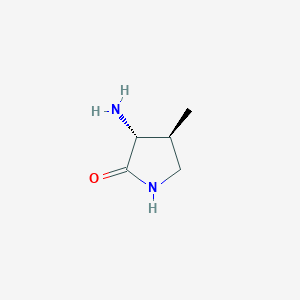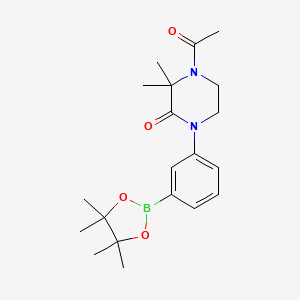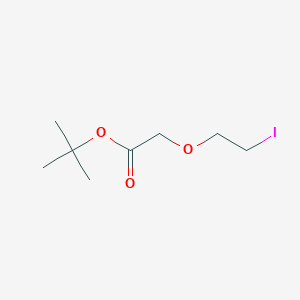![molecular formula C20H20O2S B12951467 3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol is an organic compound that features a biphenyl core substituted with a thiophene ring and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol typically involves multiple steps. One common route starts with the preparation of the biphenyl core, followed by the introduction of the thiophene ring and the hydroxyl groups. Key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions between aryl halides and boronic acids.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Grignard reaction using thiophen-2-ylmagnesium bromide.
Hydroxylation: The hydroxyl groups can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core and the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Various substituted biphenyl and thiophene derivatives.
Aplicaciones Científicas De Investigación
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Methiopropamine: An analogue with a similar thiophene ring structure.
Thiopropamine: Another thiophene-based compound with stimulant properties.
Uniqueness
3’-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1’-biphenyl]-2,6-diol is unique due to its biphenyl core combined with a thiophene ring and hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C20H20O2S |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)-5-(2-thiophen-2-ylpropan-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C20H20O2S/c1-13-6-4-7-14(10-13)19-16(21)11-15(12-17(19)22)20(2,3)18-8-5-9-23-18/h4-12,21-22H,1-3H3 |
Clave InChI |
FVWJPCDWCHPHPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C=C(C=C2O)C(C)(C)C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


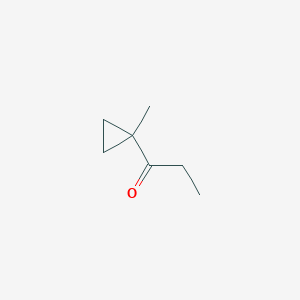
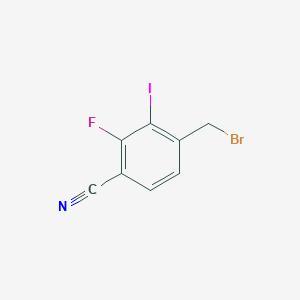
![1-(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B12951394.png)
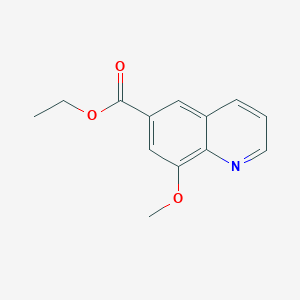

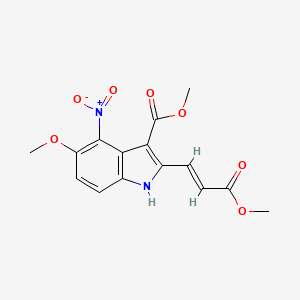
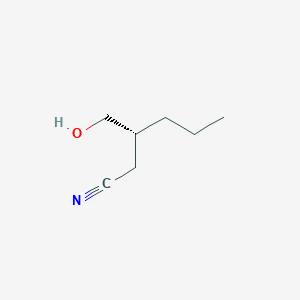
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
